molecular formula C8H5ClN2O2 B2371063 7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159830-91-7

7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B2371063
M. Wt: 196.59
InChI Key: OJRDQXSCULBCPK-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an imidazole ring fused to a pyridine ring. The chloro group is attached to the imidazole ring at position 7, and the carboxylic acid group is attached to the pyridine ring at position 3.

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
  • Results or Outcomes : Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .

Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging

  • Scientific Field : Materials Science
  • Application Summary : Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, including optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

7-chloroimidazo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRDQXSCULBCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid

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